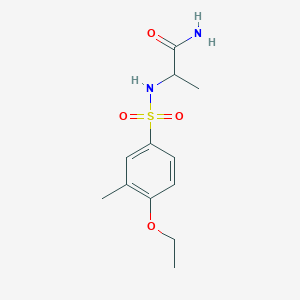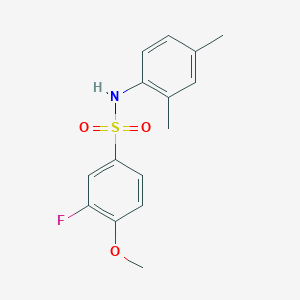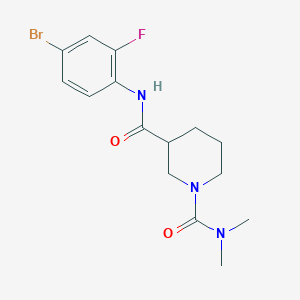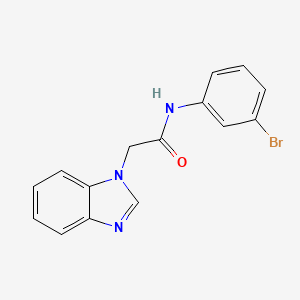
1-(9-ethylcarbazol-3-yl)-N-(pyridin-3-ylmethyl)methanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(9-ethylcarbazol-3-yl)-N-(pyridin-3-ylmethyl)methanamine;hydrochloride is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics.
Safety and Hazards
将来の方向性
The compound is an important intermediate in the synthesis of high-grade organic pigments such as Permanent Purple RL . This pigment has outstanding coloring strength, brightness, and excellent heat resistance, permeability, and lightfastness . It is widely used in various fields such as coatings, plastics, organic glass, rubber, textile printing, solvent volume, water-based ink, and packaging printing .
作用機序
Target of Action
It is known that this compound is a crucial intermediate in the synthesis of high-grade organic pigments .
Mode of Action
It is used as an intermediate in the production of certain organic pigments . The compound’s interaction with its targets and the resulting changes would depend on the specific reactions involved in the synthesis of these pigments.
Biochemical Pathways
The biochemical pathways affected by (9-ethyl-9H-carbazol-3-yl)methylamine hydrochloride are related to the synthesis of organic pigments . The compound plays a key role in these pathways, leading to the production of high-grade pigments with outstanding coloring strength, brightness, and excellent heat resistance, permeability, and lightfastness .
Result of Action
The result of the action of (9-ethyl-9H-carbazol-3-yl)methylamine hydrochloride is the production of high-grade organic pigments . These pigments have a wide range of applications, including various coatings, plastics, organic glass, rubber, textile printing, solvent volume, water-based ink, and packaging printing .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9-ethylcarbazol-3-yl)-N-(pyridin-3-ylmethyl)methanamine;hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:
Formation of 9-ethylcarbazole: This can be achieved by alkylation of carbazole with ethyl halides under basic conditions.
Functionalization at the 3-position: Introduction of a suitable leaving group at the 3-position of 9-ethylcarbazole, such as bromination.
Nucleophilic substitution: Reaction of the 3-bromo-9-ethylcarbazole with pyridin-3-ylmethylamine to form the desired methanamine derivative.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
1-(9-ethylcarbazol-3-yl)-N-(pyridin-3-ylmethyl)methanamine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the carbazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary or tertiary amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of organic electronic materials or as intermediates in the synthesis of dyes and pigments.
類似化合物との比較
Similar Compounds
- 1-(9-ethylcarbazol-3-yl)-N-methylmethanamine
- 1-(9-ethylcarbazol-3-yl)-N-(pyridin-2-ylmethyl)methanamine
- 1-(9-ethylcarbazol-3-yl)-N-(pyridin-4-ylmethyl)methanamine
Uniqueness
1-(9-ethylcarbazol-3-yl)-N-(pyridin-3-ylmethyl)methanamine;hydrochloride is unique due to the specific positioning of the pyridin-3-ylmethyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.
特性
IUPAC Name |
1-(9-ethylcarbazol-3-yl)-N-(pyridin-3-ylmethyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3.ClH/c1-2-24-20-8-4-3-7-18(20)19-12-16(9-10-21(19)24)13-23-15-17-6-5-11-22-14-17;/h3-12,14,23H,2,13,15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQFZFFHBDXXQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNCC3=CN=CC=C3)C4=CC=CC=C41.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-{4-[2-(3-nitrophenyl)-2-oxoethoxy]phenyl}acrylonitrile](/img/structure/B5357743.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3-phenylacrylamide](/img/structure/B5357746.png)
![methyl 2-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5357756.png)
![N,N'-(1,4-piperazinediyldi-3,1-propanediyl)bis[3-(4-fluorophenyl)acrylamide]](/img/structure/B5357777.png)


![3-(3,4-difluorophenyl)-5-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5357796.png)
![2,4-dichloro-N-(4-{N-[(2-phenylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5357797.png)



![2-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5357826.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyltetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5357834.png)
![2-(2,3-dimethoxyphenyl)-1-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1H-imidazole](/img/structure/B5357837.png)
